4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
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Overview
Description
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is an alkyl chain-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of phenol with 6-methyl-1,2,4,5-tetrazine-3-amine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenolic group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine Hydrochloride
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine Hydrochloride
Uniqueness
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol is unique due to its specific structure and function as a PROTAC linker. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable tool in scientific research and therapeutic development .
Properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-10-12-9(13-11-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZHGNJBULAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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